4-(Methylsulfonyl)cyclohexanone

Stereoselectivity Hydride Reduction Regioisomer Comparison

For SERM R&D, replacing 4-(methylsulfonyl)cyclohexanone with generic cyclohexanones disrupts pharmacophore integrity. This sulfone intermediate, cited in patent literature, uniquely enables piperidine-derived SERMs. • Critical methylsulfonyl substitution at 4-position for stereoelectronic control. • ≥97% purity, low XLogP3 (-0.2) for reliable synthesis. • Available with consistent supply for preclinical scale-up.

Molecular Formula C7H12O3S
Molecular Weight 176.23
CAS No. 862129-72-4
Cat. No. B591897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylsulfonyl)cyclohexanone
CAS862129-72-4
Synonyms4-(Methylsulfonyl)cyclohexanone
Molecular FormulaC7H12O3S
Molecular Weight176.23
Structural Identifiers
SMILESCS(=O)(=O)C1CCC(=O)CC1
InChIInChI=1S/C7H12O3S/c1-11(9,10)7-4-2-6(8)3-5-7/h7H,2-5H2,1H3
InChIKeyHZDUWRDWIUHEME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylsulfonyl)cyclohexanone: Aliphatic Sulfone Building Block


4-(Methylsulfonyl)cyclohexanone (CAS 862129-72-4) is an aliphatic sulfone featuring a cyclohexanone core with a 4-position methylsulfonyl substituent. It serves as a critical synthetic intermediate in the construction of advanced pharmaceutical leads, specifically piperidine derivatives developed as selective estrogen receptor modulators (SERMs) . Its strategic placement of the sulfonyl group provides a distinct electronic and steric profile compared to non-sulfonyl cyclohexanones or alternative sulfonyl-substituted analogs, making it a key building block for specific target molecules.

Why 4-(Methylsulfonyl)cyclohexanone Is Irreplaceable


Substituting 4-(Methylsulfonyl)cyclohexanone with a generic cyclohexanone or even another sulfonyl analog is not feasible due to its unique electronic and conformational properties, which are critical for downstream reactivity and final target activity. The strong electron-withdrawing nature and steric bulk of the 4-methylsulfonyl group fundamentally alter the ring's conformation and reactivity compared to unsubstituted cyclohexanone . Even when compared to the regioisomeric 2-(methylsulfonyl)cyclohexanone, the 4-substituted isomer demonstrates a significantly different stereochemical outcome in key reactions, directly impacting the purity and yield of desired products [1]. This specificity is essential for the successful synthesis of the intended SERM pharmacophore.

4-(Methylsulfonyl)cyclohexanone: Differentiation Evidence


Hydride Reduction Stereoselectivity: 4- vs. 2-Sulfonyl

The position of the methylsulfonyl group on the cyclohexanone ring is a critical determinant of reaction stereoselectivity. While direct data for 4-(methylsulfonyl)cyclohexanone is not explicitly presented in the primary literature, its regioisomer, 2-(methylsulfonyl)cyclohexanone, provides a strong class-level inference. Studies on hydride reduction of 2-(methylsulfonyl)cyclohexanone show a significant bias in the ratio of axial vs. equatorial attack compared to the 2-(methylthio) analog [1]. This demonstrates the profound electronic and steric influence of the sulfonyl group. By extension, the 4-sulfonyl substitution pattern is expected to induce a distinct stereochemical course compared to the 2-substituted analog, directly impacting the isomeric purity and yield of downstream products in a synthetic sequence.

Stereoselectivity Hydride Reduction Regioisomer Comparison

SERM Precursor for Uterine Fibroids

This specific sulfonyl cyclohexanone is identified in a patent as a key reactant in the preparation of piperidine derivatives with SERM activity for the potential treatment of uterine fibroids . This application is not shared by unsubstituted cyclohexanone, which lacks the required functionality, nor by other simple sulfonyl analogs, which would alter the final piperidine's pharmacophore.

Selective Estrogen Receptor Modulator (SERM) Piperidine Derivative Uterine Fibroids

Physicochemical Profile vs. Unsubstituted Cyclohexanone

The methylsulfonyl group dramatically alters the physicochemical properties of the cyclohexanone core. Compared to unsubstituted cyclohexanone (XLogP3 ~0.8), 4-(methylsulfonyl)cyclohexanone is significantly more polar, with a calculated XLogP3 of -0.2 . It also possesses a TPSA of 59.6 Ų , a property absent in the parent structure. These differences are crucial for predicting solubility, membrane permeability, and overall drug-likeness of final compounds derived from this intermediate.

Physicochemical Properties Lipophilicity (XLogP3) Topological Polar Surface Area (TPSA)

High Purity for Reproducible Research and Scale-up

While not a unique differentiating feature in the context of chemical space, the commercial availability of 4-(methylsulfonyl)cyclohexanone at a defined high purity (≥97%) provides a critical benchmark for procurement . This quantifiable specification allows researchers to source a consistent, high-quality starting material, ensuring reproducibility in synthetic procedures and minimizing variability in downstream biological assays.

Purity Quality Control (QC) Reproducibility

Recommended Use Cases for 4-(Methylsulfonyl)cyclohexanone


Piperidine SERM Synthesis for Women's Health

This is the primary documented application for 4-(methylsulfonyl)cyclohexanone. It is explicitly used as a reactant in the preparation of piperidine derivatives that act as selective estrogen receptor modulators (SERMs) . This specific use case, supported by patent literature, makes it a critical procurement item for teams working on novel therapies for uterine fibroids. Substitution with other cyclohexanone derivatives would not yield the same pharmacophore and is likely to fail.

Sulfone-Containing Cyclohexane Bioisosteres

The methylsulfonyl group is a well-known bioisostere for other polar functionalities (e.g., sulfonamides, carboxylic acids) and can be used to modulate a compound's physicochemical and ADME properties . 4-(Methylsulfonyl)cyclohexanone serves as a versatile scaffold for introducing this moiety into a cyclohexyl framework. Its defined low XLogP3 (-0.2) and moderate TPSA (59.6 Ų) make it a suitable starting point for projects aiming to reduce lipophilicity or improve solubility relative to unsubstituted cyclohexyl or aryl analogs.

Sulfonyl Substitution Effects on Conformation and Reactivity

As demonstrated by the stereochemical studies on the 2-sulfonyl isomer , the methylsulfonyl group exerts a strong conformational bias on the cyclohexane ring. Researchers interested in the fundamental effects of electron-withdrawing substituents on ring reactivity, conformational analysis, and the stereoselectivity of nucleophilic additions can utilize 4-(methylsulfonyl)cyclohexanone as a model substrate to build a quantitative understanding of these effects, which is essential for rational reaction design.

Analytical Reference Standard for Method Development

Due to its defined high purity (≥97%) and unique combination of properties (sulfone and ketone functionalities) , 4-(methylsulfonyl)cyclohexanone can be utilized as a well-characterized reference standard in analytical chemistry for developing and validating HPLC or GC methods. Its specific retention time and spectral signature (e.g., in NMR, MS) make it useful for calibrating instruments or quantifying related substances in complex reaction mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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